molecular formula C5H3F4NO2S B13549583 5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl fluoride

5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl fluoride

Cat. No.: B13549583
M. Wt: 217.14 g/mol
InChI Key: RXVLFINNMJCAPP-UHFFFAOYSA-N
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Description

5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl fluoride: is a fluorinated organic compound that has garnered attention in various fields of scientific research due to its unique chemical properties. The presence of the trifluoromethyl group imparts increased stability and lipophilicity, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl fluoride typically involves the introduction of the trifluoromethyl group through nucleophilic substitution reactions. One common method is the reaction of a pyrrole derivative with trifluoromethyl sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic attack .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents

Major Products: The major products formed from these reactions include substituted pyrrole derivatives, sulfonamides, and various coupled products depending on the specific reaction conditions .

Scientific Research Applications

Chemistry: In chemistry, 5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl fluoride is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .

Biology: Its ability to form stable bonds with biological molecules makes it a useful tool in biochemical studies .

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, making it a promising candidate for the development of new therapeutics .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl fluoride involves its interaction with molecular targets through nucleophilic substitution and covalent bonding. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with target proteins. This interaction can lead to the inhibition of enzyme activity or modification of protein function, depending on the specific biological context .

Comparison with Similar Compounds

  • 5-(trifluoromethyl)-2-pyrrolecarboxylic acid
  • 5-(trifluoromethyl)-1H-pyrrole-3-carboxamide
  • 5-(trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride

Comparison: Compared to these similar compounds, 5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and stability. The trifluoromethyl group further enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications .

Properties

Molecular Formula

C5H3F4NO2S

Molecular Weight

217.14 g/mol

IUPAC Name

5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl fluoride

InChI

InChI=1S/C5H3F4NO2S/c6-5(7,8)4-1-3(2-10-4)13(9,11)12/h1-2,10H

InChI Key

RXVLFINNMJCAPP-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C1S(=O)(=O)F)C(F)(F)F

Origin of Product

United States

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